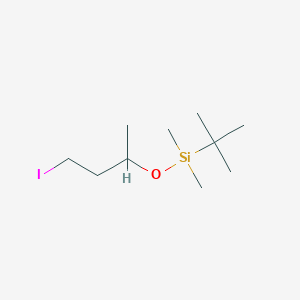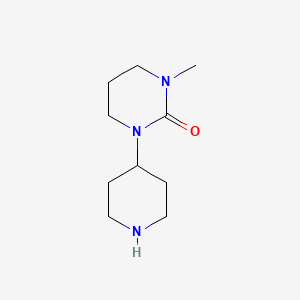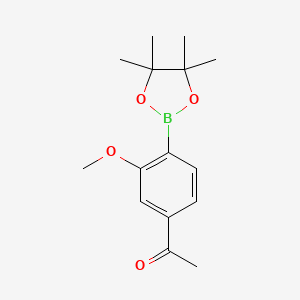
N-(2-((2,5-Dichloropyrimidin-4-YL)amino)phenyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with aniline derivatives under specific conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine
- (2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl)dimethylphosphine oxide
Uniqueness
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide stands out due to its specific substitution pattern and the presence of the sulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12Cl2N4O2S |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C12H12Cl2N4O2S/c1-18(21(2,19)20)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
RQQYKOWLJDOPAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


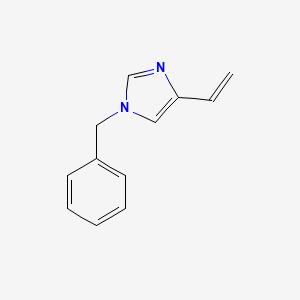
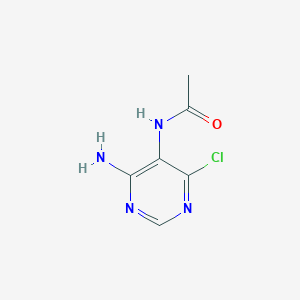


![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
